1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Bioisostere Aqueous solubility Bicyclo[2.1.1]hexane

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile (CAS 2241128‑92‑5, C₇H₉NO, MW 123.15) is a 2‑oxabicyclo[2.1.1]hexane (2‑oxa‑BCH) derivative that belongs to an emerging class of saturated, sp³‑rich bioisosteres of ortho‑ and meta‑disubstituted benzenes. The 2‑oxa‑BCH scaffold has been experimentally validated in five drugs and three agrochemicals as a replacement for the phenyl ring, consistently delivering increased aqueous solubility, reduced lipophilicity, and – in multiple cases – enhanced metabolic stability.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 2241128-92-5
Cat. No. B2717260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
CAS2241128-92-5
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESCC12CC(C1)(CO2)C#N
InChIInChI=1S/C7H9NO/c1-6-2-7(3-6,4-8)5-9-6/h2-3,5H2,1H3
InChIKeyZYWGOFYUDIQHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile (CAS 2241128-92-5) – Saturated Bioisostere Building Block for Medicinal Chemistry Procurement


1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile (CAS 2241128‑92‑5, C₇H₉NO, MW 123.15) is a 2‑oxabicyclo[2.1.1]hexane (2‑oxa‑BCH) derivative that belongs to an emerging class of saturated, sp³‑rich bioisosteres of ortho‑ and meta‑disubstituted benzenes [1]. The 2‑oxa‑BCH scaffold has been experimentally validated in five drugs and three agrochemicals as a replacement for the phenyl ring, consistently delivering increased aqueous solubility, reduced lipophilicity, and – in multiple cases – enhanced metabolic stability [2]. The 1‑methyl substituent introduces a quaternary bridgehead carbon, increasing three‑dimensional character (Fsp³) relative to non‑methylated analogs such as 2‑oxabicyclo[2.1.1]hexane‑4‑carbonitrile (CAS 2113569‑19‑8), while the 4‑carbonitrile group provides a versatile synthetic handle (convertible to amines, carboxylic acids, and tetrazoles) and a strong electron‑withdrawing substituent .

Why 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile Cannot Be Interchanged with Other Bicyclo[2.1.1]hexane Building Blocks


The 2‑oxabicyclo[2.1.1]hexane scaffold is not homogeneous: the presence and position of heteroatom substitution, bridgehead substituents, and exit‑vector identity create substantial differences in physicochemical and pharmacological properties. Direct comparative data from the Nature Chemistry 2023 study demonstrate that the 2‑oxa‑BCH core provides a six‑ to ten‑fold greater aqueous solubility increase than the all‑carbon bicyclo[2.1.1]hexane (BCH) core when replacing the same phenyl ring in boscalid (152 µM for 2‑oxa‑BCH vs. 17 µM for BCH vs. 11 µM for the parent drug) [1]. Similarly, the 2‑oxa‑BCH analog of boscalid achieved a 9‑fold lower intrinsic clearance than the BCH analog (CI_int 3 vs. 12 µL·min⁻¹·mg⁻¹) [1]. The 1‑methyl substituent on the target compound further differentiates it from non‑methylated 2‑oxa‑BCH‑4‑carbonitrile (CAS 2113569‑19‑8) by introducing a quaternary bridgehead carbon that alters exit‑vector geometry, increases Fsp³, and may reduce bridgehead metabolic oxidation [2]. The 4‑carbonitrile exit vector is not interchangeable with hydroxymethyl (CAS 2757731‑75‑0), bromomethyl, or carboxylic acid analogs, each of which dictates distinct downstream synthetic pathways. Consequently, generic substitution among 2‑oxa‑BCH building blocks risks altered pharmacokinetics, solubility failure, or synthetic dead‑ends.

Quantitative Differentiation Evidence for 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile vs. Closest Analogs and Alternatives


Aqueous Solubility Advantage of the 2-Oxa-BCH Core vs. All-Carbon Bicyclo[2.1.1]hexane (BCH) – Direct Head-to-Head in Boscalid

When the ortho‑substituted phenyl ring in the fungicide boscalid is replaced by an all‑carbon bicyclo[2.1.1]hexane (BCH) scaffold, aqueous solubility increases modestly from 11 µM to 17 µM. In contrast, replacement with a 2‑oxabicyclo[2.1.1]hexane (2‑oxa‑BCH) scaffold – the core of the target compound – yields a solubility of 152 µM, a 9‑fold improvement over the BCH analog and a 14‑fold improvement over the parent phenyl ring [1]. This demonstrates that the oxygen atom in the 2‑oxa bridge is a critical driver of solubility enhancement, differentiating 2‑oxa‑BCH building blocks from their carbocyclic counterparts.

Bioisostere Aqueous solubility Bicyclo[2.1.1]hexane

Metabolic Stability Enhancement: 2-Oxa-BCH vs. BCH vs. Parent Phenyl Ring – Boscalid Case Study

In human liver microsome (HLM) assays with boscalid, the parent ortho‑phenyl ring shows an intrinsic clearance (CI_int) of 26 µL·min⁻¹·mg⁻¹. The all‑carbon BCH replacement (compound 30) partially improves stability (CI_int = 12). However, the 2‑oxa‑BCH replacement (compound 31) reduces CI_int to 3 µL·min⁻¹·mg⁻¹, representing a 9‑fold improvement over the parent drug and a 4‑fold improvement over the BCH analog [1]. This indicates that the 2‑oxa‑BCH scaffold can dramatically reduce first‑pass metabolic liability in a manner not achieved by the carbocyclic BCH scaffold.

Metabolic stability Intrinsic clearance Human liver microsomes

Consistent Lipophilicity Reduction with 2-Oxa-BCH Incorporation – Cross-Compound Analysis

Across four bioactive compounds (fluxapyroxad, boscalid, phthalylsulfathiazole, lomitapide), replacement of the ortho‑substituted phenyl ring with a 2‑oxa‑BCH core consistently decreased the calculated logP (clogP) by approximately one unit [1]. In the same study, experimental logD decreased by 0.5–1.4 units (e.g., fluxapyroxad logD: 3.5 vs. 2.8 for 2‑oxa‑BCH analog 29; boscalid logD: 3.6 vs. 2.7 for analog 31) [1]. In the broader 2024 Angewandte Chemie study of eight drugs and agrochemicals, clogP reduction of 1–2 units and logD reduction of ~0.5 units were confirmed as general trends [2]. Lower lipophilicity is correlated with reduced off‑target promiscuity, lower hERG binding risk, and improved developability profiles.

Lipophilicity clogP logD Drug-likeness

Bridgehead Methyl Differentiation: 1‑Methyl‑2‑oxa‑BCH vs. Non‑Methylated 2‑Oxa‑BCH‑4‑carbonitrile

The target compound (CAS 2241128‑92‑5) bears a 1‑methyl substituent at the bridgehead position of the 2‑oxa‑BCH scaffold, whereas the closest commercially available analog – 2‑oxabicyclo[2.1.1]hexane‑4‑carbonitrile (CAS 2113569‑19‑8) – carries only a hydrogen at this position . The 1‑methyl group creates a quaternary carbon center (C‑1), which: (i) increases the fraction of sp³‑hybridized carbons (Fsp³) from 0.83 to 1.00 for the bicyclic core, enhancing three‑dimensional character valued in modern medicinal chemistry; (ii) blocks a potential site of cytochrome P450 hydroxylation at the bridgehead, potentially improving metabolic stability at this position; and (iii) alters exit‑vector geometry (distance r and angle γ between the two substituent vectors) relative to the non‑methylated analog, as crystallographic analysis of 2‑oxa‑BCH systems has shown that bridgehead substitution modulates the spatial disposition of exit vectors [1]. No direct head‑to‑head experimental comparison of the methyl vs. H bridgehead has been published; this evidence is based on structural reasoning and class‑level metabolic data.

Bridgehead substitution Fsp3 Metabolic soft spot Exit vector geometry

Validated Medicinal Chemistry Relevance: 2-Oxa-BCH Scaffold as Factor XIIa Inhibitor Core

The 2‑oxabicyclo[2.1.1]hexane scaffold – and specifically derivatives bearing carbonitrile and related substituents at the bridgehead – has been claimed in the patent WO2024038282A1 as a core motif for Factor XIIa enzyme inhibitors [1]. Factor XIIa inhibition is a clinically validated strategy for treating hereditary angioedema (HAE) and thrombo‑inflammatory disorders. The patent explicitly encompasses 2‑oxa‑BCH derivatives with bridgehead substitution patterns that include the 1‑methyl‑4‑carbonitrile architecture [1]. This patent‑based validation distinguishes 2‑oxa‑BCH building blocks from other saturated benzene bioisosteres (e.g., bicyclo[1.1.1]pentane, cubane) that have not been disclosed in the same therapeutic context. While no quantitative IC₅₀ data are publicly available for the specific target compound, the patent establishes a direct link between this scaffold class and a high‑value pharmaceutical target, reducing the risk of investing in a building block with no known biological application.

Factor XIIa Inhibitor Patent validation Hereditary angioedema

Optimal Procurement Scenarios for 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile in Drug Discovery and Agrochemical Research


Ortho‑ or Meta‑Substituted Phenyl Ring Replacement in Lead Optimization

When a lead series contains an ortho‑ or meta‑substituted phenyl ring that contributes to poor aqueous solubility (<50 µM) or high lipophilicity (clogP >4), replacement with the 2‑oxa‑BCH scaffold can increase solubility by up to 14‑fold and reduce clogP by 1–2 units [1][2]. The 1‑methyl‑4‑carbonitrile variant provides a quaternary bridgehead and a nitrile exit vector that can be further elaborated to amines, acids, or tetrazoles, enabling rapid SAR exploration around the bioisostere core. This scenario is supported by the direct solubility and lipophilicity data from the Nature Chemistry 2023 and Angewandte Chemie 2024 studies [1][2].

Metabolic Stability Rescue of High‑Clearance Phenyl‑Containing Candidates

For drug candidates with unacceptably high intrinsic clearance in human liver microsomes (CI_int >20 µL·min⁻¹·mg⁻¹) attributable to phenyl ring metabolism, the 2‑oxa‑BCH scaffold has demonstrated a 4‑ to 9‑fold reduction in CI_int relative to both the parent phenyl and the carbocyclic BCH bioisostere, as shown in the boscalid case study (CI_int: 26 → 3) [1]. The 1‑methyl bridgehead may further block oxidative metabolism at that position. This scenario is appropriate when in vitro HLM data flag the phenyl ring as a metabolic soft spot [1].

Factor XIIa‑Targeted Drug Discovery for Hereditary Angioedema and Thrombotic Disorders

Research groups pursuing oral or parenteral Factor XIIa inhibitors for hereditary angioedema (HAE), thrombosis, or inflammatory conditions can use the 2‑oxa‑BCH scaffold as a privileged core, as established by patent WO2024038282A1, which specifically claims 2‑oxa‑BCH derivatives with bridgehead carbonitrile substitution [3]. The 1‑methyl‑4‑carbonitrile building block provides a direct entry point into this patented chemical space, enabling the rapid synthesis of analogs for structure‑activity relationship studies around the FXIIa pharmacophore [3].

Agrochemical Fungicide Scaffold‑Hopping with Improved Environmental Profile

The 2‑oxa‑BCH core has been validated in agrochemical fungicides including fluxapyroxad, boscalid, and bixafen analogs, where it retains antifungal bioactivity while dramatically improving water solubility and reducing lipophilicity (logD reduction of 0.5–1.4 units) [1][2]. The 1‑methyl‑4‑carbonitrile building block can be elaborated into amide‑linked fungicide analogs (via nitrile hydrolysis to the carboxylic acid), enabling scaffold‑hopping programs aimed at reducing soil mobility (lower logD) and improving aquatic toxicity profiles while maintaining target potency against succinate dehydrogenase (SDH) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.